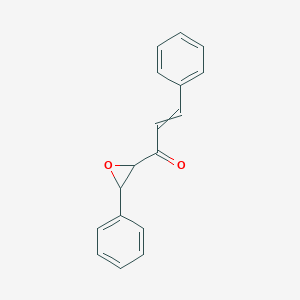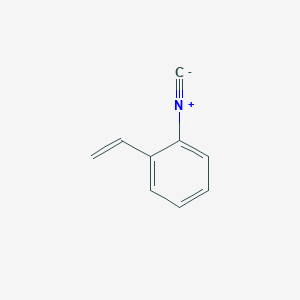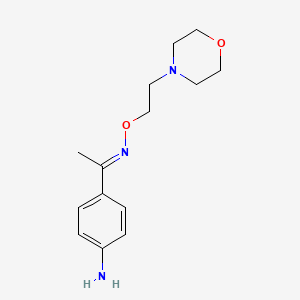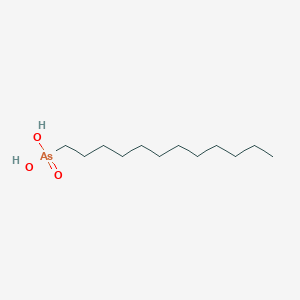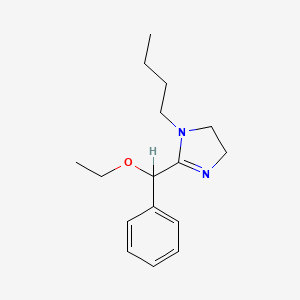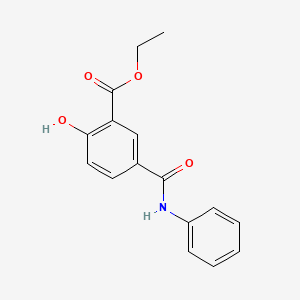![molecular formula C6H8N10O14 B14680698 N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide CAS No. 35082-21-4](/img/structure/B14680698.png)
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide is a complex organic compound characterized by the presence of nitroso and trinitroethyl groups
Méthodes De Préparation
The synthesis of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves multiple steps. One common method is the nitration of appropriate precursors using nitric acid under controlled conditions. . Industrial production methods may involve large-scale nitration and reduction processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The nitroso and nitro groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include nitric acid, reducing agents like hydrogen or metal hydrides, and nucleophiles such as amines
Applications De Recherche Scientifique
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in nitrosation and nitrosylation reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and explosives due to its high energy content
Mécanisme D'action
The mechanism of action of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves its interaction with molecular targets through nitrosation and nitrosylation processes. These reactions can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity. The compound’s effects are mediated through the formation of nitroso and nitro intermediates, which can participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide can be compared with other nitroso and nitro compounds, such as:
Nitrosamines: Similar in structure but differ in their specific functional groups and reactivity.
Nitroalkanes: Contain nitro groups but lack the nitroso functionality.
Nitrosothiols: Feature nitroso groups attached to sulfur atoms instead of carbon or nitrogen. The uniqueness of this compound lies in its combination of nitroso and trinitroethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
35082-21-4 |
|---|---|
Formule moléculaire |
C6H8N10O14 |
Poids moléculaire |
444.19 g/mol |
Nom IUPAC |
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide |
InChI |
InChI=1S/C6H8N10O14/c17-7-9(3-5(11(19)20,12(21)22)13(23)24)1-2-10(8-18)4-6(14(25)26,15(27)28)16(29)30/h1-4H2 |
Clé InChI |
KEMQCJUGPHSILU-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


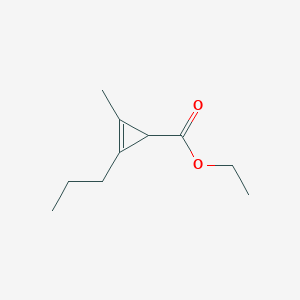
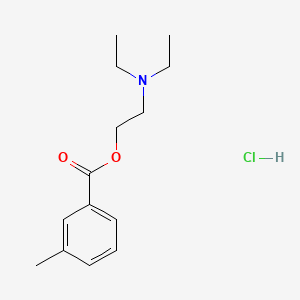
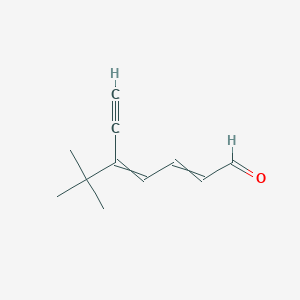
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
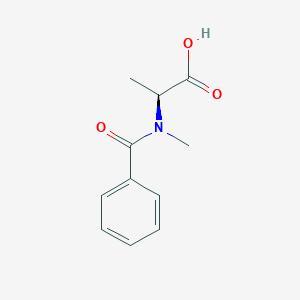
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
